3-bromonaphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromonaphthalene-1-sulfonamide is a type of sulfonamide, which is a group of drugs that exhibit a range of pharmacological activities . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are used as antibacterial drugs and have been found to have more extensive biological activities in recent years .

Synthesis Analysis

The synthesis of sulfonamides, including 3-bromonaphthalene-1-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method generally produces a greater yield compared to other methods .Molecular Structure Analysis

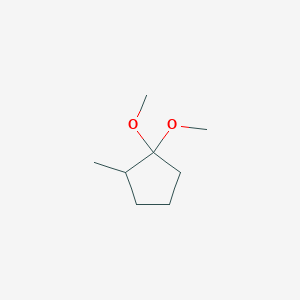

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

Sulfonamides, such as 3-bromonaphthalene-1-sulfonamide, are synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their polymorphic structures . Polymorphism can impact properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3-bromonaphthalene-1-sulfonamide can be achieved through a two-step process. The first step involves the bromination of naphthalene, followed by the sulfonation of the resulting 3-bromonaphthalene.", "Starting Materials": [ "Naphthalene", "Bromine", "Sulfuric acid", "Ammonia", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of Naphthalene", "Naphthalene is dissolved in anhydrous carbon disulfide and cooled to 0°C. Bromine is slowly added to the solution with constant stirring until the solution turns yellow. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes. The resulting 3-bromonaphthalene is isolated by filtration and washed with water.", "Step 2: Sulfonation of 3-bromonaphthalene", "3-bromonaphthalene is dissolved in concentrated sulfuric acid and cooled to 0°C. Concentrated nitric acid is slowly added to the solution with constant stirring until the solution turns dark brown. The reaction mixture is then warmed to 50°C and stirred for an additional 2 hours. The resulting mixture is poured onto crushed ice and the solid product is collected by filtration. The product is then washed with water and recrystallized from ethanol to yield 3-bromonaphthalene-1-sulfonamide." ] } | |

Número CAS |

2567498-13-7 |

Nombre del producto |

3-bromonaphthalene-1-sulfonamide |

Fórmula molecular |

C10H8BrNO2S |

Peso molecular |

286.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.